molecular formula C11H16ClNO3S2 B3373854 5-[2-(2,2-Dimethylpropanamido)ethyl]thiophene-2-sulfonyl chloride CAS No. 1016696-29-9

5-[2-(2,2-Dimethylpropanamido)ethyl]thiophene-2-sulfonyl chloride

Cat. No.: B3373854
CAS No.: 1016696-29-9
M. Wt: 309.8 g/mol
InChI Key: CJBVZTQMDCRUJG-UHFFFAOYSA-N
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Description

5-[2-(2,2-Dimethylpropanamido)ethyl]thiophene-2-sulfonyl chloride is a synthetic organic compound characterized by its unique thiophene ring structure substituted with a sulfonyl chloride group and a dimethylpropanamidoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2,2-Dimethylpropanamido)ethyl]thiophene-2-sulfonyl chloride typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Introduction of the Sulfonyl Chloride Group: The thiophene ring is then sulfonated using chlorosulfonic acid to introduce the sulfonyl chloride group at the 2-position.

    Attachment of the Dimethylpropanamidoethyl Side Chain: The final step involves the reaction of the sulfonated thiophene with 2-(2,2-dimethylpropanamido)ethylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

    Oxidation and Reduction: The thiophene ring can participate in oxidation reactions, forming sulfoxides or sulfones. Reduction reactions can also occur, particularly at the sulfonyl chloride group, converting it to sulfonic acids or other reduced forms.

    Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, especially under basic conditions, yielding the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Hydrolysis Conditions: Aqueous base (e.g., sodium hydroxide).

Major Products

    Sulfonamides: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    Sulfonate Thioesters: Formed from reactions with thiols.

    Sulfonic Acids: Formed from hydrolysis of the sulfonyl chloride group.

Scientific Research Applications

Chemistry

In synthetic chemistry, 5-[2-(2,2-Dimethylpropanamido)ethyl]thiophene-2-sulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various functionalized thiophenes and sulfonamide derivatives.

Biology and Medicine

In biological research, this compound can be used to modify biomolecules, such as proteins and peptides, through sulfonamide linkage formation. This modification can alter the biological activity and stability of the biomolecules, making it useful in drug development and protein engineering.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications. Its ability to form stable sulfonamide bonds makes it valuable in the design of new materials with specific properties.

Mechanism of Action

The mechanism by which 5-[2-(2,2-Dimethylpropanamido)ethyl]thiophene-2-sulfonyl chloride exerts its effects is primarily through its reactivity with nucleophiles. The sulfonyl chloride group acts as an electrophile, reacting with nucleophilic sites on target molecules to form covalent bonds. This reactivity can be exploited to modify biological molecules or synthesize new compounds with desired properties.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Aminoethyl)thiophene-2-sulfonyl chloride: Similar structure but with an aminoethyl side chain instead of a dimethylpropanamidoethyl group.

    5-(2-Hydroxyethyl)thiophene-2-sulfonyl chloride: Contains a hydroxyethyl side chain.

    5-(2-Methoxyethyl)thiophene-2-sulfonyl chloride: Features a methoxyethyl side chain.

Uniqueness

The presence of the dimethylpropanamidoethyl side chain in 5-[2-(2,2-Dimethylpropanamido)ethyl]thiophene-2-sulfonyl chloride imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and potentially more suitable for specific applications in synthesis and biological modification.

Properties

IUPAC Name

5-[2-(2,2-dimethylpropanoylamino)ethyl]thiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO3S2/c1-11(2,3)10(14)13-7-6-8-4-5-9(17-8)18(12,15)16/h4-5H,6-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBVZTQMDCRUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCC1=CC=C(S1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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